7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride - 1432681-10-1

7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Catalog Number: EVT-1737525
CAS Number: 1432681-10-1
Molecular Formula: C10H13ClFNO
Molecular Weight: 217.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,2,3,4-Tetrahydroisoquinolines represent a significant class of organic compounds with diverse biological activities and serve as crucial building blocks in the synthesis of various natural products and pharmaceuticals. While "7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride" is not explicitly discussed, several papers highlight the importance of substitutions at the 6th and 7th positions of the tetrahydroisoquinoline ring for influencing biological activity [, , , , , , ]. These substitutions can significantly impact a molecule's binding affinity, selectivity, and overall pharmacological profile.

Synthesis Analysis
  • Pictet-Spengler Condensation: This classic approach involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization [, , ].
  • Reductive Amination: This method utilizes the reaction of a substituted isoquinoline or dihydroisoquinoline with a suitable reducing agent to obtain the desired tetrahydroisoquinoline derivative [, ].
  • N-Alkylation: This approach involves alkylating a pre-formed tetrahydroisoquinoline at the nitrogen atom with a desired alkyl halide [].
Chemical Reactions Analysis
  • N-Benzylation: Introducing benzyl protecting groups on the nitrogen atom [, ] which can be further removed under specific conditions.
  • Phenolic Oxidation: Transforming phenolic derivatives into ortho-dienones, a key step in the synthesis of certain alkaloids [, ].
  • Pschorr Reaction: Forming new carbon-carbon bonds and generating complex polycyclic structures, often leading to the synthesis of natural products [].
Mechanism of Action
  • Dopamine Receptor Modulation: Compounds containing a tetrahydroisoquinoline motif, particularly with substitutions at the 6th and 7th positions, have demonstrated affinity for dopamine receptors [, , , ]. This interaction can lead to various effects depending on the specific receptor subtype targeted and whether the compound acts as an agonist or antagonist.
  • Microtubule Disruption: Certain tetrahydroisoquinoline derivatives, particularly those bearing sulfamate groups, exhibit antiproliferative activity by disrupting microtubule dynamics [, , ]. This mechanism is often associated with anticancer activity.
  • Inhibition of Enzymes: Some tetrahydroisoquinolines have shown inhibitory effects on enzymes, such as acetylcholinesterase [] and microsomal triglyceride transfer protein (MTP) []. These inhibitory activities could potentially be relevant for treating neurodegenerative diseases and metabolic disorders, respectively.

6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

    (1R,3R)-1,3-Dimethyl-8-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

    • Compound Description: This enantiomerically pure compound serves as a vital building block in synthesizing Naphthylisoquinoline alkaloids. Its crystal structure, determined through X-ray crystallography, reveals a three-dimensional arrangement facilitated by hydrogen bonds between the chloride ion and the hydroxyl and amine groups. []

    1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

    • Compound Description: This novel compound exhibits promising analgesic and anti-inflammatory properties. In vivo studies demonstrate its effectiveness in reducing pain in both thermal and chemical irritation models. Additionally, it displays significant anti-inflammatory effects, surpassing the efficacy of diclofenac sodium in an acute inflammatory arthritis model. []

    (±)-1-(3'–Hydroxy–4'–methoxybenzyl)–2–methyl–6–methoxy–7–hydroxy–1,2,3,4–tetrahydroisoquinoline [(±)–Reticuline]

    • Compound Description: (±)–Reticuline represents a benzyltetrahydroisoquinoline alkaloid newly isolated from opium. Its presence in opium, along with other previously unidentified phenolic alkaloids, is crucial due to potential interference in morphine quantification and its role in the biosynthesis of various opium alkaloids. []

    7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline (HMTIQ) derivatives

    • Compound Description: This series of novel HMTIQ derivatives exhibit potent anti-inflammatory and neuroprotective properties. They effectively suppress the production of pro-inflammatory mediators like nitric oxide, superoxide, TNF-α, and IL-1β in activated microglia. Furthermore, they inhibit NF-κB nuclear translocation, reduce reactive oxygen species (ROS) production, and protect dopaminergic neurons from microglia-induced damage. [, ]

    7-Methoxy-6-methyl-1,2,3,4-tetrahydroisoquinoline-5,8-dione derivatives

    • Compound Description: These derivatives are central to the study of bioactive marine natural products. They undergo efficient intramolecular photoredox transformations, yielding 5-hydroxy-tetrahydroisoquinol[1,3]dioxoles. This methodology facilitates the synthesis of complex marine alkaloids like Renieramycins T and S from Renieramycin M and the transformation of Saframycin A. []

    N-Methyl-4-phenyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline

    • Compound Description: This compound exhibits unique optical properties. Its ORD spectrum in the visible range shows a sign reversal upon protonation of the nitrogen atom. This observation contradicts the existing literature on related 1-benzyl-1,2,3,4-tetraisoquinoline derivatives, indicating a distinct behavior influenced by the substitution pattern. []

    6-Bromo-1,2,3,4-tetrahydroisoquinoline

    • Compound Description: This compound is a valuable synthetic intermediate, particularly in accessing complex heterocyclic systems like tetrahydro-[2,7]-naphthyridines. Its synthesis involves a convenient reductive amination strategy starting from readily available 2-methylarylidene-tert-butylamines. []

    1-[1-(6-Methoxy-2-naphthyl)ethyl]-2-(4-nitrobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide (P91024)

    • Compound Description: P91024 is a tetrahydroisoquinoline derivative susceptible to photodegradation. Exposure to light leads to the formation of several degradation products, including N-(4-nitrobenzyl)-6,7-dimethoxyl-3,4-dihydroisoquinoline bromide, 1-[1-(6-methoxyl-2-naphthyl)ethyl]-6,7-dimethoxyl-1,2,3,4-tetrahydroisoquinoline, and 2-isopropyl-6-methoxyl-naphthalene. These findings are crucial for understanding the stability and potential limitations of using this compound in applications involving light exposure. []

    6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivatives

    • Compound Description: This series of analogs displays high affinity and selectivity for the dopamine D3 receptor (D3R). The key structural feature contributing to their D3R selectivity is the presence of a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol motif. Docking studies reveal that this motif forms crucial hydrogen bonds with Ser182 and Tyr365 in the D3R binding pocket, leading to enhanced affinity and selectivity over the D2 receptor. []

    6-Methoxy-4-[2-(6-methoxynaphthalenyl)]-1,2,3,4-tetrahydroisoquinoline

    • Compound Description: This unnatural alkaloid serves as a chiral spacer in constructing optically active cyclophane receptors. Resolution of its enantiomers is achieved through diastereomeric salt formation. The resulting cyclophanes, incorporating this chiral spacer, exhibit enantioselective binding towards naphthalene derivatives in aqueous solutions, indicating potential applications in chiral recognition and separation. []

    (1S,3S)-2-Benzyl-6-hydroxy-8-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrobromide

    • Compound Description: This compound, synthesized via N-benzylation of the corresponding secondary amine, provides insights into structural features within the tetrahydroisoquinoline class. Its crystal structure, determined through X-ray crystallography, reveals specific bond lengths and angles, contributing to a better understanding of the three-dimensional arrangement of these molecules. []
    • Compound Description: These compounds are precursors to ortho-dienone-type homoproaporphines, formed through phenolic oxidation using ferric chloride. This reaction highlights a synthetic route to access complex alkaloid structures from simpler tetrahydroisoquinoline starting materials. []

    1-Methyl-3,4-dihydro- and 1-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives

    • Compound Description: This series of compounds, with varying hydroxy, methoxy, and ethoxy substituents at positions 6 and 7, provides insight into structure-activity relationships within this class. The presence of hydroxy groups seems to decrease toxicity, while quaternary salts tend to be more toxic than secondary or tertiary amines. These findings are crucial for understanding the pharmacological profiles and potential therapeutic applications of tetrahydroisoquinoline derivatives. []

    1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives

    • Compound Description: This group of synthetic compounds exhibits transient locomotor stimulating effects in mice. Notably, the 7-hydroxy and 7-hydroxy-6-methoxy derivatives are endogenous compounds found in the rat brain, suggesting potential physiological roles. Their effects on various endogenous amines, amino acids, and metabolites warrant further investigation to elucidate their mechanisms of action and potential therapeutic applications. []

    1,2,3,4-Tetrahydro-7-hydroxy-1-(3-hydroxy-4,5-dimethoxybenzyl)-6-methoxy-2-methyl-isoquinoline (III)

    • Compound Description: This compound yields unexpected products upon phenolic oxidation, including 3-hydroxy-4,5-dimethoxybenzaldehyde and a cyclopent[ij]isoquinolinone derivative. These findings highlight the complexity of phenolic oxidation reactions and the potential for unforeseen rearrangements, emphasizing the need for careful characterization of reaction products. []

    (–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

    • Compound Description: YM758 acts as a novel inhibitor of the “funny” current channel (If channel) found in the heart's sinus node. It shows promise in treating stable angina and atrial fibrillation. Metabolic studies in humans identify several metabolites, including 6,7-dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124), (5R)-5-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459), and 2-{[(3R)-1-{2-[(4-fluorobenzoyl)amino]ethyl}piperidin-3-yl]carbonyl}-7-methoxy-1,2,3,4-tetrahydroisonolin-6-yl β-d-glucopyranosiduronic acid (AS2036329), highlighting its metabolic pathways and potential drug interactions. []

    2-Alkyl-1,2,3,4-tetrahydroisoquinoline hydrochlorides

    • Compound Description: These compounds, with varying alkyl chain lengths at position 2 and hydroxy, methoxy, or ethoxy substituents at positions 6 and 7, offer insights into structure-activity relationships. Toxicity increases with increasing alkyl chain length. The 6,7-dihydroxy derivatives are the least toxic, while the 6,7-dimethoxy derivatives are the most toxic. These findings are crucial for understanding the toxicological profiles of tetrahydroisoquinoline derivatives. []

    2-(3-Piperidyl)-1,2,3,4-tetrahydroisoquinoline derivatives

    • Compound Description: This series of novel compounds exhibits potent bradycardic activity. The 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline scaffold is essential for their activity, and the presence of at least one methoxy group at positions 6 or 7 enhances potency. This information is valuable for developing new bradycardic agents with improved efficacy and selectivity. []

    [cis-3-({(5R)-5-[(7-Fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)carbamoyl]-2-methoxy-7,8-dihydro-1,6-naphthyridin-6(5H)-yl}carbonyl)cyclobutyl]acetic acid (TAK-828F)

    • Compound Description: TAK-828F acts as a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor γt (RORγt), a promising target for treating Th17-driven autoimmune diseases. It exhibits excellent selectivity against other ROR isoforms and nuclear receptors. Oral administration of TAK-828F effectively inhibits IL-17A cytokine expression and significantly reduces disease severity in a mouse model of multiple sclerosis, suggesting potential therapeutic applications in autoimmune disorders. []

    1,2-Diaryl-1,2,3,4-tetrahydroisoquinolines

    • Compound Description: This series of compounds exhibits antiimplantation activity in rats. The tetrahydroisoquinoline derivatives are generally more active than their corresponding dihydroisoquinolinium counterparts. The presence of fluorine atoms in specific positions, particularly on the 1-phenyl ring, significantly influences potency. Notably, compound 1-(p-fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline (6u) and its nor derivative (6v) display high potency. These findings are valuable for developing non-hormonal contraceptives. []

    8-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

    • Compound Description: This compound represents a key intermediate in synthesizing various tetrahydroisoquinoline derivatives. A new synthetic route involving Vilsmeier formylation, cyclization, methylation, and selective demethylation provides an efficient method for its preparation. []

    1-(3-Benzyloxybenzyl)-1,2,3,4-tetrahydroisoquinolines

    • Compound Description: This class of compounds, upon treatment with hydrochloric acid and ethanol, undergoes debenzylation to yield phenolic isoquinolines and tetrahydroprotoberberines. Interestingly, photolysis of these debenzylated products also generates noraporphines and tetrahydroprotoberberines. These findings suggest that formaldehyde, generated from methoxy or methylenedioxy groups during debenzylation or photolysis, plays a crucial role in forming tetrahydroprotoberberines. []

    1-(2-Aminobenzyl)- and 1-(2-Aminophenethyl)-1,2,3,4-tetrahydroisoquinolines

      2-Alkyl-3,4-dihydroisoquinolinium chlorides

      • Compound Description: These quaternary ammonium salts, structurally related to 2-alkyl-1,2,3,4-tetrahydroisoquinoline hydrochlorides, exhibit varying circulatory and smooth muscle effects depending on the alkyl chain length and the nature of the substituents at positions 6 and 7. Longer alkyl chains tend to favor depressor activity, while shorter chains often result in pressor effects. Substituents also play a crucial role, with dihydroxy derivatives exhibiting pressor activity and methoxy or ethoxy derivatives showing depressor or mixed effects. []

      2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol (MHTP)

      • Compound Description: MHTP, a newly synthesized tetrahydroisoquinoline alkaloid, exhibits promising anti-inflammatory effects both in vitro and in vivo. It reduces carrageenan-induced paw edema in rats, suggesting inhibition of PGE2 activity. Additionally, it diminishes leukocyte migration in carrageenan-induced peritonitis and acute lung injury models. Furthermore, MHTP demonstrates a good safety profile with no cytotoxicity observed at relevant concentrations. It effectively reduces NO production in macrophages and attenuates pro-inflammatory cytokine levels (IL-1β, IL-6, IL-10) in LPS-stimulated macrophages. These findings suggest that MHTP holds therapeutic potential for treating inflammatory diseases. []

      1,1-Dimethyl-6-methoxy-7-hydroxyl-1,2,3,4-tetrahydroisoquinoline

      • Compound Description: This alkaloid, identified alongside two novel N-demethyl hexahydrobenzophenanthridine-type alkaloids (Curviflorain A and B) from Corydalis curviflora Maxim, displays significant insecticidal activity. It demonstrates promising toxicity against Culex pipiens pallens Coq. and Aedes albopictus Skuse larvae, as well as against the insect pests Mythimna separata walker and Schizaphis graminum Rondani. These findings suggest its potential as a natural insecticide. []

      7-[3-(3-Aminopropyl)-1H-pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

      • Compound Description: This compound is a newly identified photodegradation product of Moxifloxacin hydrochloride, formed under visible light irradiation. Its structure elucidation, achieved through various spectroscopic techniques, reveals the opening of the hexahydroxy N-containing heterocycle and the formation of two alkene bonds in the pyrrole ring. This finding has implications for the quality control of Moxifloxacin liquid preparations due to potential degradation upon light exposure. []

      1-Cyclopropyl-7-([S,S]-2,8-diazabicyclo[4,3,0]none-8-yl)-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid hydrochloride monohydrate

      • Compound Description: This compound demonstrates significant antibacterial activity. It exists preferentially as a monohydrate crystal, exhibiting favorable flow and friability properties compared to its non-hydrated form, which is advantageous for pharmaceutical formulations. []

      1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl-1-piperazinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid hydrochloride

      • Compound Description: This compound, structurally similar to the previous entry, highlights the impact of subtle structural variations on crystal packing and intermolecular interactions. Its crystal structure reveals a planar bicyclic quinoline ring system and a piperazine ring in a chair conformation. The protonated carboxylate and piperazine nitrogen atoms form hydrogen bonds with chloride anions, leading to a 3D network structure. [, ]

      Dihydropyrimidinones (DHPs)

      • Compound Description: DHPs, synthesized via a nano-zirconium dioxide catalyzed Biginelli reaction, demonstrate promising antiproliferative activity against MCF-7 breast cancer cells by targeting the peroxisome proliferator-activated receptor (PPAR)-γ. Compounds 4d (ethyl-4-(4′-fluoro-[1,1′-biphenyl]-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) and 4e (ethyl-4-(3′-methoxy-[1,1′-biphenyl]-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) exhibit potent inhibitory effects on MCF-7 cell proliferation, indicating their potential as lead compounds for developing novel anticancer agents. []

      Pyrido[2,3-f]quinoxaline-3-carboxylic acid derivatives

      • Compound Description: These heterocyclic compounds, synthesized from 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid through a series of reactions, exhibit potent antitumor activity against various human cancer cell lines, including breast carcinoma (MCF-7 and T-47D) and lymphoid origin tumor cells (Jurkat and BHL-89). Notably, they display higher potency against breast carcinoma cell lines compared to Cisplatin, suggesting their potential as anticancer agents. []

      (±)-1-(2-Bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-[11C]-methyl-1,2,3,4-tetrahydro-isoquinoline ([11C]A-69024)

      • Compound Description: [11C]A-69024, a radiolabeled tetrahydroisoquinoline derivative, serves as a selective ligand for studying dopamine D1 receptors in vivo using positron emission tomography (PET). Its high specific activity and rapid synthesis make it a valuable tool for investigating D1 receptor function in the brain. []

      Imidazo[1,2-a]pyridine-Isoquinoline Derivatives

      • Compound Description: These newly synthesized hybrids exhibit potent anticancer activity against human breast cancer cell lines (MCF-7 and MDA-MB231), surpassing the efficacy of the reference drug erlotinib. Several compounds within this series demonstrate promising inhibitory activity against the tyrosine kinase EGFR, a key target in cancer therapy. Molecular docking studies further support their EGFR inhibitory potential, highlighting their potential as lead compounds for developing new anticancer agents. []

      (α-Phenethyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline

      • Compound Description: This compound, despite its structural similarity to other active tetrahydroisoquinoline derivatives, exhibits no antiimplantation activity in rats. This finding emphasizes the importance of specific substituents and their spatial arrangement in dictating biological activity within this class of compounds. []

      2-(3-Bromo-4,5-dimethoxybenzyl)-7-methoxy-6-sulfamoyloxy-1,2,3,4-tetrahydroisoquinoline (STX3451)

      • Compound Description: STX3451, a non-steroidal tetrahydroisoquinoline-based microtubule disruptor, exhibits promising anticancer activity, particularly when combined with radiation therapy. Pre-treating MCF-7 and MDA-MB-231 breast cancer cells with STX3451 enhances the cytotoxic effects of radiation, leading to increased apoptosis and reduced clonogenic survival. This enhanced cytotoxicity stems from increased radiation-induced DNA damage, likely due to the compound's ability to induce a radiation-sensitive metaphase block and increase reactive oxygen species levels. These findings suggest that STX3451 could be a valuable adjuvant in radiation therapy for breast cancer. []

      Properties

      CAS Number

      1432681-10-1

      Product Name

      7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

      IUPAC Name

      7-fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride

      Molecular Formula

      C10H13ClFNO

      Molecular Weight

      217.67 g/mol

      InChI

      InChI=1S/C10H12FNO.ClH/c1-13-10-5-7-2-3-12-6-8(7)4-9(10)11;/h4-5,12H,2-3,6H2,1H3;1H

      InChI Key

      JRMGMFQYOPHDTM-UHFFFAOYSA-N

      SMILES

      COC1=C(C=C2CNCCC2=C1)F.Cl

      Canonical SMILES

      COC1=C(C=C2CNCCC2=C1)F.Cl

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.